5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Description
This compound features a benzimidazole core substituted with:
- 5,6-dichloro groups on the benzene ring, enhancing electrophilicity and lipophilicity.
- A 3-chlorobenzyl group at position 1, contributing steric bulk and halogen-mediated interactions.
Its molecular formula is C₁₉H₁₁Cl₃N₃, with a molecular weight of 406.67 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
5,6-dichloro-1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3/c20-12-4-1-3-11(7-12)10-26-17-9-15(22)14(21)8-16(17)25-19(26)13-5-2-6-24-18(13)23/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHHTNVGJEAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The attachment of the 3-chlorobenzyl and 2-chloro-3-pyridinyl groups is carried out through nucleophilic substitution reactions, often using alkyl halides or pyridine derivatives in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, pyridine derivatives, bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized or reduced forms of the original compound, and other aromatic compounds with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H11Cl4N
- Molecular Weight : 423.118 g/mol
- CAS Number : 303144-82-3
The compound belongs to the benzimidazole class, which is known for its diverse biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:
- Antibacterial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds similar to 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies report that certain benzimidazole derivatives exhibit remarkable antifungal activity with MIC values ranging from 25–62.5 µg/ml against strains such as Candida albicans and Aspergillus niger, outperforming standard antifungal agents like ketoconazole .
Antiparasitic Activity
Benzimidazole derivatives are recognized for their efficacy against protozoan parasites. The compound has been tested against various protozoa, including Giardia intestinalis and Trichomonas vaginalis, showing nanomolar activity levels . Such properties position it as a potential candidate for developing new antiparasitic therapies.
Study on Antiprotozoal Agents
A study highlighted the synthesis of benzimidazole analogues that showed substantial activity against Trichomonas vaginalis. The synthesized compounds were evaluated using in silico methods, demonstrating lower toxicity compared to traditional antiprotozoal drugs like benznidazole . This suggests that derivatives of this compound could be developed into safer alternatives for treating protozoan infections.
Evaluation of Antiviral Properties
Recent research has explored the antiviral potential of benzimidazole derivatives against Hepatitis C Virus (HCV). Compounds similar to the one discussed have shown effective inhibition of HCV replication with EC50 values in the low nanomolar range . This indicates a promising avenue for further investigation into their use as antiviral agents.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and cellular functions, resulting in its observed biological activities.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Below is a comparative analysis of key analogs (data sourced from ):
Key Observations :
- Chlorine vs.
- Fluorine vs. Chlorine : The 2-F-benzyl analog () retains similar molecular weight to the target compound but may exhibit altered electronic interactions due to fluorine’s electronegativity.
- Boiling Points: The 3,4-Cl₂-benzyl derivative () has a notably high boiling point (636.4°C), likely due to increased van der Waals forces from additional chlorine atoms.
Biological Activity
5,6-Dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10Cl5N3
- Molecular Weight : 457.57 g/mol
- CAS Number : 337920-72-6
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anti-inflammatory and anticancer effects. The structure–activity relationship (SAR) studies indicate that modifications to the benzimidazole core can significantly influence its therapeutic efficacy.
Anti-inflammatory Activity
Research has shown that benzimidazole derivatives exhibit anti-inflammatory properties through various mechanisms:
- Interaction with Receptors : Compounds similar to 5,6-dichloro derivatives have been found to interact with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, which are crucial for mediating pain and inflammation responses .
- Inhibition of COX Enzymes : Some benzimidazole derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, certain modifications have shown up to 470-fold selectivity for COX-2 over COX-1 .
Anticancer Activity
The compound has also been studied for its potential anticancer effects:
- Mechanisms of Action : It is believed that the compound may exert its anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. For example, certain benzimidazoles have been identified as potent inhibitors of p38 MAP kinase and TNF-alpha pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Structure–Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents at C5 and C6 : The presence of halogen substituents like chlorine significantly enhances the biological activity of benzimidazole derivatives.
- Functional Groups : The introduction of functional groups at specific positions on the benzimidazole ring can modulate the compound's interaction with biological targets, thereby affecting its potency and selectivity.
Q & A
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction intermediates and transition states, reducing experimental workload .
- Molecular Dynamics (MD) Simulations : Study binding modes with biological targets (e.g., enzymes or receptors) by modeling interactions between the chlorobenzyl group and hydrophobic pockets .
- Machine Learning : Train models on existing benzimidazole datasets to predict novel derivatives with desired properties .
How should researchers resolve contradictions in spectral or bioactivity data?
Q. Advanced Research Focus
- Cross-Validation : Confirm NMR/IR peaks using independent synthetic batches or deuterated solvents .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyridinyl vs. benzyl orientation) .
- Dose-Response Studies : Replicate bioactivity assays under standardized conditions (pH, temperature) to isolate experimental variability .
What strategies assess the impact of substituent modifications on bioactivity?
Q. Advanced Research Focus
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with varying substituents (e.g., replacing chloro with fluoro or methyl groups) and compare IC₅₀ values in enzyme inhibition assays .
- Metabolic Stability Testing : Use hepatic microsome assays to evaluate how substituents affect pharmacokinetic profiles .
- Crystallographic Analysis : Determine binding interactions of modified derivatives with target proteins .
What methodologies evaluate thermal stability and degradation kinetics?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition stages .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and oxidative stability .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
